![molecular formula C14H14N4O B12897433 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-50-2](/img/structure/B12897433.png)
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methyl group attached to an imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with substituted acetophenones. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The intermediate products are then cyclized to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory and analgesic properties due to its COX-2 inhibitory activity.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar imidazo[1,2-a]pyridine core.
Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure but different substituents, leading to varied biological activities.
Uniqueness
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and methyl group contribute to its selective COX-2 inhibitory activity, making it a promising candidate for further research and development in medicinal chemistry.
属性
CAS 编号 |
89185-50-2 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C14H14N4O/c1-9-7-8-18-13(15)12(17-14(18)16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 |
InChI 键 |
MHYAABWBQSTERQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


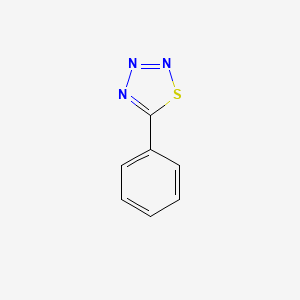
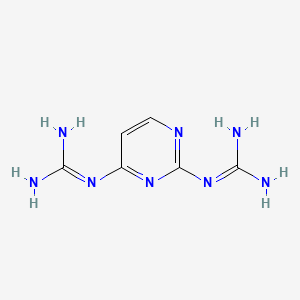
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
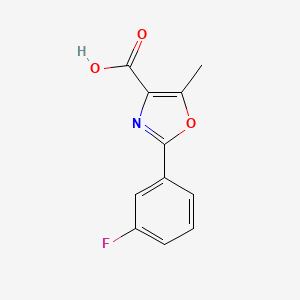
![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)
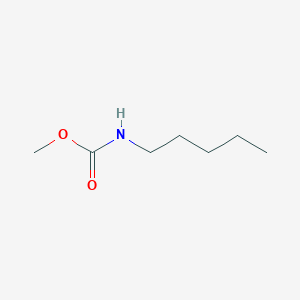
![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
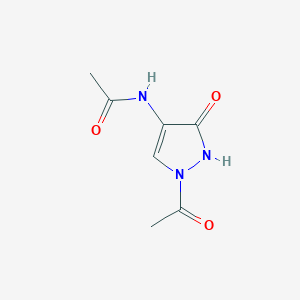
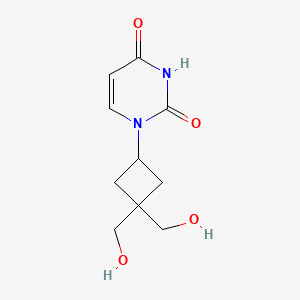
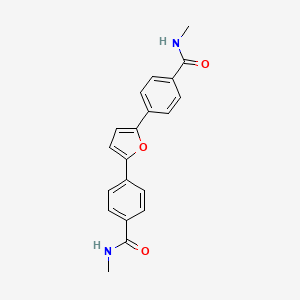
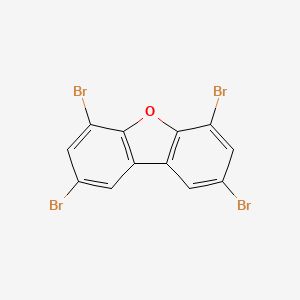
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

